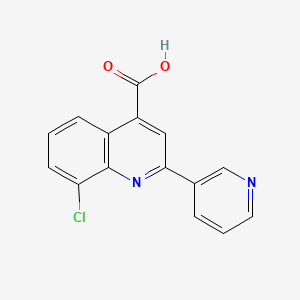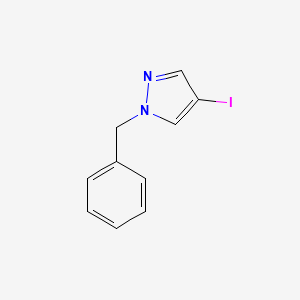
8-Chlor-2-pyridin-3-ylchinolin-4-carbonsäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Catalytic Aerobic Oxidation of Substituted Quinolines
The study of Pd(II) complexes derived from 2,6-pyridinedicarboxylic acids has shown their capability to catalyze the homogeneous regioselective aerobic oxidation of substituted 8-methylquinolines. This process occurs in an AcOH-Ac2O solution, leading to the production of 8-quinolylmethyl acetates with high yield, while 8-quinoline carboxylic acids are formed as minor reaction products .
Synthesis of Tetraazacrown Ethers with Quinoline Sidearms
A series of macrocyclic tetraazacrown ethers with sidearms such as pyridine, quinoline, 8-hydroxyquinoline, or 8-aminoquinoline has been synthesized. The method involves crab-like cyclization and reductive amination using sodium triacetoxyborohydride. The 8-hydroxyquinoline and 8-aminoquinoline sidearms were specifically prepared through reductive amination of corresponding aldehydes, followed by deprotection or reduction steps. These macrocycles exhibit strong complexation with various metal ions, as demonstrated by potentiometric and UV-vis spectroscopic studies .
Silver Complexes with Pyridine Carboxylic Acids
The silver complexes of 8-hydroxyquinoline and pyridine carboxylic acids have been reexamined, revealing that the metal-ligand ratios are more complex than previously thought. The study includes ESCA, IR, and UV spectroscopy, indicating the incorporation of solvent molecules, the presence of nitrate and perchlorate, and hydrogen-bonded systems. New reactions of these complexes have also been reported .
Mixed-Ligand Coordination Compound with 8-Aminoquinoline
A mixed-ligand coordination compound involving 8-aminoquinoline and pyridine-2,6-dicarboxylate was synthesized. The compound features different compositions for cationic and anionic complexes, with Cr centers in distorted octahedral geometries. The structure is held together by various intermolecular interactions, including hydrogen bonding and π-π stacking. DFT calculations were used to analyze the π-π stacking interactions, focusing on the influence of the anionic/cationic nature of the complex .
Proton-Transfer Compounds with Quinoline Derivatives
The structures of proton-transfer compounds involving 4,5-dichlorophthalic acid with quinoline derivatives, such as 8-hydroxyquinoline, 8-aminoquinoline, and quinoline-2-carboxylic acid, have been determined. These compounds exhibit one-dimensional hydrogen-bonded chain structures and aromatic ring π-π associations. The study illustrates the utility of hydrogen phthalate anions and quinoline cations in forming low-dimensional hydrogen-bonded structures .
Ethyl 3,7-Dichloroquinoline-8-carboxylate
The crystal structure of ethyl 3,7-dichloroquinoline-8-carboxylate, prepared by esterification of the corresponding carboxylic acid, is stabilized by aromatic π-π stacking and weak intermolecular C–H⋯N hydrogen bonds. The stacking occurs between the benzene and pyridine rings of neighboring molecules, contributing to the stability of the structure .
Efficient Catalyst for Hexahydroquinolines Preparation
Pyridinium-1-sulfonic acid-2-carboxylic acid chloride has been synthesized and applied as an efficient catalyst for the preparation of hexahydroquinolines. The one-pot multi-component condensation reaction involves aryl aldehydes, dimedone, β-ketoesters, and ammonium acetate under mild and solvent-free conditions. The catalyst offers advantages such as low cost, non-toxic nature, and excellent yields .
Wissenschaftliche Forschungsanwendungen
Umfassende Analyse der Anwendungen von 8-Chlor-2-pyridin-3-ylchinolin-4-carbonsäure
This compound ist eine chemische Verbindung mit der Summenformel
C15H9ClN2O2 C_{15}H_{9}ClN_{2}O_{2} C15H9ClN2O2
und einem Molekulargewicht von 284,7 . Im Folgenden finden Sie eine detaillierte Analyse ihrer potenziellen Anwendungen in der wissenschaftlichen Forschung:Arzneimittelforschung und -entwicklung: Diese Verbindung kann als Baustein bei der Synthese verschiedener pharmazeutischer Produkte dienen. Ihre Struktur ist für Modifikationen geeignet, die zur Entwicklung neuer Medikamente mit potenziellen therapeutischen Anwendungen führen können.
Materialwissenschaft: In der Materialwissenschaft könnte diese Verbindung zur Herstellung neuartiger organischer Gerüste verwendet werden. Diese Gerüste könnten auf ihre elektrische Leitfähigkeit oder als Gerüste für komplexere chemische Strukturen untersucht werden.
Proteomforschung: Wie von Lieferanten angegeben, wird diese Verbindung in der Proteomforschung eingesetzt . Sie könnte an der Untersuchung von Proteininteraktionen und -funktionen beteiligt sein, was für das Verständnis zellulärer Prozesse und Krankheitsmechanismen entscheidend ist.
Eigenschaften
IUPAC Name |
8-chloro-2-pyridin-3-ylquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClN2O2/c16-12-5-1-4-10-11(15(19)20)7-13(18-14(10)12)9-3-2-6-17-8-9/h1-8H,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWQRSIFXNZFRGO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)N=C(C=C2C(=O)O)C3=CN=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90396686 |
Source


|
| Record name | 8-chloro-2-pyridin-3-ylquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90396686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
667436-24-0 |
Source


|
| Record name | 8-chloro-2-pyridin-3-ylquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90396686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1,1'-Biphenyl]-4-ylpiperidine](/img/structure/B1275509.png)


![Spiro[2.2]pentane-1-carboxylic Acid](/img/structure/B1275520.png)








![4-methyl-5-[1-(4-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1275559.png)
